molecular formula C26H25N3O2 B3904019 (2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone

Cat. No.: B3904019
M. Wt: 411.5 g/mol
InChI Key: BMNFKIUBKYUBDX-UHFFFAOYSA-N
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Description

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone is a complex organic compound that features a benzoxazole ring and a piperazine ring

Properties

IUPAC Name

(2-benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-28-14-15-29(18-23(28)20-10-6-3-7-11-20)26(30)21-12-13-24-22(17-21)27-25(31-24)16-19-8-4-2-5-9-19/h2-13,17,23H,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFKIUBKYUBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone typically involves multiple steps. One common route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with benzaldehyde under acidic conditions.

    Formation of Piperazine Derivative: The piperazine ring is synthesized by reacting 4-methylpiperazine with phenylacetonitrile.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the piperazine derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties, making it a candidate for materials science applications.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of both benzoxazole and piperazine rings contributes to its biological activity.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzoxazole ring can interact with DNA or proteins, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-phenylbenzoxazole and 2-methylbenzoxazole.

    Piperazine Derivatives: Compounds like 1-phenylpiperazine and 1-methylpiperazine.

Uniqueness

The uniqueness of (2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone lies in its combined structure, which allows for diverse interactions and applications. The presence of both benzoxazole and piperazine rings provides a versatile scaffold for the development of new compounds with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone

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